molecular formula C9H12Cl2N2O B014368 N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride CAS No. 94319-79-6

N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride

Cat. No. B014368
CAS RN: 94319-79-6
M. Wt: 235.11 g/mol
InChI Key: ARUMZUNJBHSOQQ-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride belongs to the class of organic compounds known as benzamides, which are characterized by a benzoyl group attached to an amine group. These compounds have diverse chemical and pharmacological properties, making them subjects of interest in organic and medicinal chemistry research.

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions, such as the reaction of chlorobenzoyl chlorides with various amines or the use of specific catalysts to facilitate the formation of the desired benzamide structure. For instance, a Co(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides has been reported, demonstrating the potential for innovative synthesis routes in producing complex benzamide derivatives (Muniraj & Prabhu, 2019).

Molecular Structure Analysis

The molecular structure of benzamides can be elucidated through various spectroscopic methods, including X-ray diffraction, IR, and NMR techniques. These methods reveal detailed information about the conformation and configuration of the molecules, such as the orientation of substituents and the overall molecular geometry. For example, a study demonstrated the structural determination of a related benzamide compound using X-ray diffraction, highlighting the importance of these techniques in understanding molecular structures (Cabezas et al., 1988).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, such as hydrolysis, coupling reactions with amino acids, and reactions with nucleophiles. These reactions can modify the chemical structure and properties of benzamides, leading to the formation of new compounds with potential biological activities. A study on the hydrolysis of N-substituted 4-chlorobenzamides explored the reaction mechanisms and rate data, providing insights into the chemical behavior of these compounds (Hyland & O'Connor, 1973).

Physical Properties Analysis

The physical properties of benzamides, such as density and refractive index, can be influenced by their molecular structure and external conditions. These properties are critical for understanding the compound's behavior in different environments and applications. Research on the molar refraction and polarizability of a related antiemetic drug provides an example of how these physical properties are studied and their relevance to the compound's functionality (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of benzamides, including their reactivity, stability, and interactions with other molecules, are crucial for their potential applications in various fields. Studies on the electrophilic properties of similar compounds and their reactions with nucleophiles contribute to a deeper understanding of these chemical properties and how they can be manipulated for desired outcomes (Overton et al., 1986).

Scientific Research Applications

  • Zhang Xiao-yong (2005) discusses N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide, which effectively kills sperm and oncomelania, making it a promising anti-sperm and anti-oncomelania agent (Zhang Xiao-yong, 2005).

  • S. Kato et al. (1992) found that 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides exhibit superior gastrokinetic activity compared to cisapride, without dopamine D2 receptor antagonistic activity (S. Kato et al., 1992).

  • R. El-Sayed (1997) describes the reaction of N-benzyl-p-chloro and N-benzyl-2,4-dichlorobenzamide with chlorosulfonic acid, producing amino acid derivatives and methyl esters, useful for synthesizing dipeptides (R. El-Sayed, 1997).

  • M. Overton et al. (1986) studied N-(acetoxymethyl)-4-chlorobenzamide, a precursor of reactive electrophilic methyleneimines, noting its acetate ester is not mutagenic in Salmonella typhimurium (M. Overton et al., 1986).

  • N. Cabezas et al. (1989) synthesized and determined the structures of N-(8-Isopropyl-nortropan-3--yl)-2-methoxy-4-amino-5-chlorobenzamide, revealing a flattened N-8 envelope and distorted chair (N. Cabezas et al., 1989).

  • H. Harada et al. (1995) developed 2-alkoxy-4-amino-5-chlorobenzamide derivatives, showing potent serotonin-3 (5-HT3) receptor antagonistic activity, with some variants exhibiting no 5-HT4 receptor binding affinity (H. Harada et al., 1995).

  • M. D. Rosa and M. Márquez (2003) discovered that the acid-catalyzed chlorination of 1-methylpyrrole with N-chlorobenzamides produces two intermediates, applicable to all aromatic systems (M. D. Rosa & M. Márquez, 2003).

  • T. Johnston and A. Gallagher (1961) discussed S-substituted derivatives of 2-aminoethanethiol hydrobromide as potential antiradiation drugs, synthesized via aminoethylation and oxidation with trichloromethanesulfenyl (T. Johnston & A. Gallagher, 1961).

  • C. Hyland and C. O'Connor (1973) noted the unusual hydrolysis behavior of 4-chloro-N-t-butylbenzamide, which contradicts the general trend of decreasing rate with increasing chain length (C. Hyland & C. O'Connor, 1973).

  • N. Muniraj and K. R. Prabhu (2019) conducted a Co(III)-catalyzed reaction providing novel [4 + 2] annulation of N-chlorobenzamides with maleimides, yielding biologically active products at room temperature (N. Muniraj & K. R. Prabhu, 2019).

properties

IUPAC Name

N-(2-aminoethyl)-4-chlorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c10-8-3-1-7(2-4-8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUMZUNJBHSOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420645
Record name N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride

CAS RN

94319-79-6
Record name Benzamide, N-(2-aminoethyl)-4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94319-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6.2 ml (0.05 mol) of 4-chlorobenzoyl chloride in 150 ml of ether is added dropwise at -10° over a period of 0.5 hour to a solution of 10 ml (0.15 mol) of ethylenediamine in 150 ml of ether. The mixture is left to warm to room temperature, filtered and the white residue is rinsed twice with ether. After concentrating the ether solution, the residue is acidified with dilute hydrochloric acid and extracted several times with ethyl acetate in order to remove the neutral constituents. The aqueous phase is made alkaline with sodium hydroxide solution and extracted several times with chloroform. After evaporating the chloroform, converting the residue into the hydrochloride and recrystallization from ethanol/ether, there are obtained 1.8 g of N-(2-aminoethyl)-4-chlorobenzamide hydrochloride which is identical with the product obtained in Example 1.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

23 ml (0.17 mol) of triethylamine are added dropwise at 0° to a suspension of 23.5 g (0.15 mol) of 4-chlorobenzoic acid and 15 ml (0.16 mol) of ethyl chloroformate in 200 ml of chloroform. After completion of the addition (0.5 hour), the solution obtained is added dropwise at 0° to a solution of 50 ml (0.75 mol) of ethylenediamine in 100 ml of chloroform. After completion of the reaction, 115 ml of concentrated hydrochloric acid are added dropwise at 0°. The acidic mixture is filtered and the neutral constituents remaining are removed by extraction with chloroform. The aqueous phase is then made alkaline with sodium hydroxide solution and extracted several times with chloroform. The chloroform extracts are dried and concentrated. The residue is converted into the hydrochloride which is recrystallized from ethanol/ether. There are obtained 15.1 g of N-(2-aminoethyl)-4-chlorobenzamide hydrochloride, m.p. 212°-214°. The free base melts at 43°-45°.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
115 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

18.5 g of ethyl 4-chlorobenzoate and 24 g of ethylenediamine are stirred at 130° for 17 hours. The mixture is cooled to room temperature, evaporated, and the residue is treated with 200 ml of ethyl acetate. The insoluble N,N'-ethylenebis(4-chlorobenzamide) (2.3 g), m.p. 266°-268°, is filtered off under suction, and the filtrate is washed three times with 50 ml of water each time and evaporated. The residue is treated with 100 ml of 1N hydrochloric acid, the insoluble N,N'-ethylenebis(4-chlorobenzamide) (1.0 g) is filtered off under suction, and the filtrate is evaporated to dryness. The residue is then evaporated twice with 100 ml of ethanol/benzene each time and recrystallized from ethanol/ether. There are obtained 13.7 g of N-(2-amino-ethyl)-4-chlorobenzamide hydrochloride, m.p. 216°-217°.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 2.8 g of t-butyl [2-(4-chlorobenzamido)ethyl]carbamate in 50 ml of formic acid is left to stand at room temperature for 1.5 hours. The mixture is then concentrated to dryness, and the residue is dissolved in 50 ml of hydrochloric acid(l:l; volume/volume). The solution is concentrated, the residue is evaporated twice with ethanol/benzene and then recrystallized from ethanol. There are obtained 2.1 g of N-(2-aminoethyl)-4-chlorobenzamide hydrochloride which is identical with the product obtained in Example 1.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride
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N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride
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N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride
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N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride
Reactant of Route 6
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N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride

Citations

For This Compound
8
Citations
Y OHMOMO, K MURAKAMI, M HIRATA… - Chemical and …, 1992 - jstage.jst.go.jp
A new series of iodinated analogues of N-(2-aminoethyl) benzamide was synthesized and evaluated for inhibitory potency and specificity toward monoamine oxidase type-B (MAO-B). …
Number of citations: 8 www.jstage.jst.go.jp
W Gsell, N Reichert, MB Youdim… - Journal of Neural …, 1995 - europepmc.org
Human brain total superoxide dismutase activity (SOD) was assayed in the presence of increasing concentrations of neuroprotectives. Superoxide-dependent nitrobluetetrazolium (NBT…
Number of citations: 20 europepmc.org
S Yasar, Z Justinova, SH Lee, R Stefanski… - … of Pharmacology and …, 2006 - ASPET
l-Deprenyl [selegiline, (R)-(–)-deprenyl] is a selective inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease and proposed as an antidepressant and …
Number of citations: 17 jpet.aspetjournals.org
VF Pozdnev, AZ Kirkel… - MAO-The Mother of …, 2013 - books.google.com
A series of urethane type derivatives of ethylene diamine (EDA) was synthesised and tested as inhibitors of monoamine oxidase (MAO) A and B. Nature of aromatic ring and a position …
Number of citations: 0 books.google.com
VF Pozdnev, AZ Kirkel, NS Kamyshanskaya… - MAO—The Mother of all …, 1998 - Springer
A series of urethane type derivatives of ethylene diamine (EDA) was synthesised and tested as inhibitors of monoamine oxidase (MAO) A and B. Nature of aromatic ring and a position …
N MacInnes, SL Handley - British journal of pharmacology, 2002 - Wiley Online Library
The molecular nature and functions of the I 2 subtype of imidazoline binding sites are unknown but evidence suggests an association with monoamine oxidase (MAO). Rats can …
E Czerwiec, JP De Backer, A Flamez… - European journal of …, 1996 - Elsevier
‘Non-adrenoceptor’-binding sites for [ 3 H]clonidine (I 1 -sites) and [ 3 H]idazoxan (I 2 -sites) are identified in calf striatum membranes. The pharmacological profile of both subtypes was …
JX Li - Pharmacology & therapeutics, 2017 - Elsevier
Since first introduced more than two decades ago, the research in imidazoline I 2 receptors has been steadily increasing. This review provides an update on the current status of I 2 …

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